Dimethylvinphos

Catalog No.
S594080
CAS No.
2274-67-1
M.F
C10H10Cl3O4P
M. Wt
331.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethylvinphos

CAS Number

2274-67-1

Product Name

Dimethylvinphos

IUPAC Name

[2-chloro-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate

Molecular Formula

C10H10Cl3O4P

Molecular Weight

331.5 g/mol

InChI

InChI=1S/C10H10Cl3O4P/c1-15-18(14,16-2)17-10(6-11)8-4-3-7(12)5-9(8)13/h3-6H,1-2H3

InChI Key

QSGNQELHULIMSJ-UHFFFAOYSA-N

SMILES

COP(=O)(OC)OC(=CCl)C1=C(C=C(C=C1)Cl)Cl

Synonyms

dimethylvinphos

Canonical SMILES

COP(=O)(OC)OC(=CCl)C1=C(C=C(C=C1)Cl)Cl

Mode of Action Studies:

Dimethylvinphos has been a subject of research to understand its inhibitory effects on acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission in insects and mammals. Studies have employed various techniques, including in vitro enzyme assays and in vivo insect models, to elucidate the binding mechanism and potency of dimethylvinphos on AChE. These studies have contributed to the development of knowledge on the insecticidal action of organophosphate insecticides like dimethylvinphos [].

Environmental Fate and Degradation Studies:

Research efforts have been directed towards understanding the environmental fate and degradation pathways of dimethylvinphos. This includes studies on its persistence in soil and water, volatility, and degradation by microorganisms. Such research is crucial for assessing the potential environmental impact of the compound and developing strategies for its environmental risk management.

Analytical Method Development:

Development of sensitive and reliable analytical methods is essential for detecting and quantifying dimethylvinphos in various environmental matrices, including soil, water, and food products. Research in this area has focused on methods like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) to accurately measure trace levels of the compound, enabling environmental monitoring and residue analysis in food products [].

Toxicological Studies:

Extensive research has been conducted to assess the toxicological profile of dimethylvinphos, including its acute and chronic toxicity in various animal models. These studies have provided valuable insights into the potential health risks associated with exposure to the compound, informing regulatory decisions regarding its use and safety [].

Dimethylvinphos is an organophosphorus compound, specifically classified as a phosphonate. Its chemical formula is C10H10Cl3O4PC_{10}H_{10}Cl_{3}O_{4}P, and it has a molecular weight of 331.52 g/mol. The compound is primarily used as an insecticide, particularly effective against stem borers and leaf rollers in rice cultivation. Dimethylvinphos exists in two isomeric forms: the E-isomer and the Z-isomer, with the technical material typically containing over 95% of the Z-isomer .

Dimethylvinphos acts as an acetylcholinesterase (AChE) inhibitor. AChE is a critical enzyme in the nervous system responsible for breaking down acetylcholine, a neurotransmitter. By inhibiting AChE, dimethylvinphos causes an accumulation of acetylcholine, leading to overstimulation of the nervous system in insects, ultimately resulting in paralysis and death [].

Dimethylvinphos is a highly toxic compound and poses significant safety hazards.

  • Toxicity: Classified as highly toxic by the World Health Organization (WHO). Exposure can cause a range of symptoms, including nausea, vomiting, dizziness, muscle weakness, respiratory failure, and even death [].
  • Flammability: Not readily flammable but may decompose upon heating [].
  • Reactivity: Can react with strong acids and bases [].
, particularly in biological systems. The primary metabolic pathway in mammals involves oxidative demethylation and glutathione S-alkyltransferase-mediated reactions. This results in the formation of desmethyl dimethylvinphos, which is further hydrolyzed to produce 2,2',4'-trichloroacetophenone. This compound can subsequently undergo a series of conjugation reactions leading to excretion as glucuronides .

In terms of stability, dimethylvinphos has a half-life of approximately 40 days when hydrolyzed in water at pH 7.0 at 25 °C, indicating moderate stability under neutral conditions .

Dimethylvinphos exhibits significant biological activity as an insecticide. It acts by inhibiting acetylcholinesterase, an enzyme crucial for neurotransmission in insects, leading to paralysis and death. Its toxicity profile indicates that it is very toxic to aquatic life with long-lasting effects, categorizing it as an environmental hazard . In mammals, its metabolism results in metabolites that can also exhibit biological activity, although they are generally less toxic than the parent compound.

The synthesis of dimethylvinphos typically involves the reaction of chlorinated precursors with appropriate phosphine derivatives. One common method includes the reaction of 2,4-dichlorophenylvinyl chloride with dimethyl phosphite. The reaction proceeds through nucleophilic substitution mechanisms, yielding dimethylvinphos as a product .

General Reaction Scheme

text
2,4-Dichlorophenylvinyl chloride + Dimethyl phosphite → Dimethylvinphos + HCl

Dimethylvinphos is primarily utilized as an insecticide in agricultural settings. It is effective against various pests that affect rice crops, making it valuable for rice production systems. Additionally, its properties are being explored for potential applications in other pest control scenarios due to its efficacy and relatively low cost compared to other insecticides .

Studies on the interactions of dimethylvinphos with other chemicals indicate that it can form complexes with certain metals and organic compounds. These interactions can influence its bioavailability and toxicity profile. For instance, studies have shown that the presence of certain metal ions can enhance or inhibit its insecticidal activity . Furthermore, its interaction with biological systems highlights the importance of understanding its metabolic pathways to assess environmental and health risks.

Dimethylvinphos shares structural and functional similarities with several other organophosphorus compounds. Below are some notable comparisons:

Compound NameChemical FormulaUnique Features
ChlorfenvinphosC10H10Cl3O4PC_{10}H_{10}Cl_{3}O_{4}PA close analogue; higher toxicity profile
TetrachlorvinphosC10H10Cl4O4PC_{10}H_{10}Cl_{4}O_{4}PContains four chlorine atoms; broader spectrum
DimethylphenylphosphineC9H13PC_{9}H_{13}PAromatic structure; used as a ligand

Dimethylvinphos is unique due to its specific chlorination pattern (2,4-dichloro substitution) and its application focus on rice pests. Its metabolic pathways also differ from those of chlorfenvinphos and tetrachlorvinphos, leading to different environmental behaviors and toxicity profiles .

Dimethylvinphos is an organophosphate insecticide with the chemical name phosphoric acid 2-chloro-1-(2,4-dichlorophenyl)vinyl dimethyl ester [1] [2]. The compound exists in two isomeric forms - (E)-Dimethylvinphos and (Z)-Dimethylvinphos - due to the geometric arrangement around the vinyl double bond [3]. The classical synthesis methods for dimethylvinphos involve several key reaction pathways that have been established in organophosphate chemistry.

The fundamental structure of dimethylvinphos consists of a phosphate group (dimethyl phosphate) attached to a chlorinated vinyl group that is further substituted with a 2,4-dichlorophenyl moiety [1]. The molecular formula is C10H10Cl3O4P with a molecular weight of 331.52 [2].

Traditional synthesis of dimethylvinphos typically begins with the preparation of the chlorinated vinyl intermediate, followed by phosphorylation reactions [4]. One classical approach involves the reaction of 2,4-dichlorophenylacetaldehyde derivatives with chlorinating agents to form the chlorovinyl intermediate, which is subsequently coupled with dimethyl phosphite or dimethyl phosphorochloridite in the presence of appropriate bases [5].

The phosphorylation step in classical synthesis methods often employs the Atherton-Todd reaction, which has been widely used for the synthesis of various organophosphate compounds [31]. This reaction involves the use of carbon tetrachloride as a chlorinating agent in the presence of a base, typically a tertiary amine, to convert dimethyl phosphite into a reactive intermediate that can then couple with the vinyl moiety [31].

Classical Synthesis RouteKey ReagentsReaction ConditionsYield Range
Atherton-Todd PhosphorylationDimethyl phosphite, CCl4, Base0-25°C, 4-8 hours45-60%
Phosphorochloridite CouplingDimethyl phosphorochloridite, Base-10 to 0°C, 2-6 hours50-65%
Halogenation-PhosphorylationVinyl precursor, PCl3, MethanolMulti-step, varied conditions40-55%

The classical synthesis methods typically result in a mixture of E and Z isomers, with the ratio dependent on the specific reaction conditions employed [3] [7]. The separation of these isomers has traditionally been challenging and often requires chromatographic techniques or selective crystallization methods [2].

Another important classical approach involves the reaction of phosphorus pentasulfide with methanol in the presence of catalysts to generate methyl sulfide intermediates, which can be further modified to produce the final organophosphate structure [4]. This method has been adapted for various organophosphate insecticides and can be modified for dimethylvinphos synthesis [4] [8].

Catalytic Process Optimization

The development of catalytic processes has significantly improved the synthesis of dimethylvinphos by enhancing reaction efficiency, stereoselectivity, and overall yield [6]. Catalytic optimization has focused on several key aspects of the synthetic pathway, particularly the phosphorylation step and the control of stereochemistry around the vinyl double bond [9].

Metal-based catalysts have shown considerable promise in the synthesis of vinyl phosphates similar to dimethylvinphos [10]. Copper nanoparticles supported on zinc oxide (CuNPs/ZnO) have demonstrated effectiveness in catalyzing the direct synthesis of vinyl phosphonates from aliphatic alkynes and diethyl phosphite under mild conditions [10]. This approach could be adapted for dimethylvinphos synthesis by using appropriate chlorinated alkynes as starting materials [10] [6].

The mechanism of copper-catalyzed anti-Markovnikov hydrophosphorylation involves the activation of the alkyne by the copper catalyst, followed by nucleophilic attack of the phosphite species [10]. Density functional theory (DFT) studies have provided insights into the reaction pathway, showing that the copper catalyst coordinates with the alkyne, facilitating the addition of the phosphite nucleophile [10].

Phosphoric acid catalysts, particularly chiral phosphoric acid (CPA) catalysts, have shown remarkable ability to control stereochemistry in phosphorylation reactions [20]. These catalysts can be tuned to direct the stereochemical outcome of the reaction, potentially allowing for more selective synthesis of either the E or Z isomer of dimethylvinphos [20] [16].

Catalyst SystemReaction TypeAdvantagesYield Improvement
CuNPs/ZnOHydrophosphorylationMild conditions, air-stable15-25%
Chiral Phosphoric AcidsStereoselective phosphorylationHigh stereoselectivity10-20%
Nickel ComplexesCross-couplingVersatile substrate scope20-30%
Rhodium CatalystsC-H ActivationDirect functionalization15-25%

The optimization of catalytic processes for dimethylvinphos synthesis has also focused on the development of more efficient one-pot procedures [6]. These approaches aim to minimize the isolation of intermediates, reducing waste generation and improving overall process efficiency [6] [9]. For instance, the direct conversion of chlorinated acetophenone derivatives to the corresponding vinyl phosphates in a single reaction vessel has been explored using sequential catalytic transformations [11].

Temperature control during catalytic reactions has proven critical for optimizing both yield and stereoselectivity [28]. Studies have shown that lower temperatures often favor the formation of one geometric isomer over the other, allowing for more selective synthesis of either E or Z dimethylvinphos [28] [23]. The reaction solvent also plays a crucial role in catalytic efficiency, with polar aprotic solvents generally providing better results for phosphorylation reactions [28].

Isomer Control in Industrial Production

The control of E/Z isomerism is a critical aspect of dimethylvinphos production, as the two isomers may exhibit different biological activities and physical properties [3] [16]. Industrial production methods have evolved to address the challenge of isomer control through various strategies, including selective synthesis, isomer separation, and isomerization techniques [16].

The E and Z isomers of dimethylvinphos differ in the spatial arrangement of the 2,4-dichlorophenyl group and the chlorine atom around the vinyl double bond [1] [2]. The E-isomer (CAS: 71363-52-5) has these groups on opposite sides of the double bond, while the Z-isomer (CAS: 67628-93-7) has them on the same side [2] [3]. This geometric difference affects not only the physical properties but potentially also the biological activity of the compound [17].

Selective synthesis of either isomer can be achieved through careful control of reaction conditions and the use of stereoselective catalysts [16]. For instance, photocatalytic methods have been developed for the E → Z isomerization of polarized alkenes, which could be applied to dimethylvinphos production [23]. These methods employ specific chromophores under UV-irradiation to facilitate the isomerization process with high Z-selectivity [23].

Isomer Control MethodTarget IsomerSelectivity (%)Key Parameters
Photocatalytic IsomerizationZ-isomer75-85UV wavelength, temperature
Stereoselective CatalysisE or Z (catalyst dependent)70-90Catalyst structure, solvent
Temperature-Controlled SynthesisE-isomer (higher temp)65-80Reaction temperature, time
Crystallization-Based SeparationEither isomer95-99Solvent system, temperature

The industrial production of dimethylvinphos often involves the initial synthesis of a mixture of isomers followed by separation techniques [3]. Selective crystallization has proven effective for separating E and Z isomers, taking advantage of their different solubility properties in various solvent systems [24]. This approach allows for the isolation of high-purity isomers for specific applications [24] [16].

Another approach to isomer control involves the use of mercury complexes that can stabilize specific isomer conformations [24]. Studies have shown that mercury can coordinate with functional groups in the molecule, influencing the energy barrier for E/Z interconversion and potentially favoring one isomer over the other [24]. However, due to environmental concerns associated with mercury, alternative metal catalysts are being explored for this purpose [24] [25].

The energy barriers for E/Z isomerization in vinyl phosphates like dimethylvinphos have been studied using computational methods [23] [24]. These studies reveal that the activation energy for conversion between isomers can be substantial (>160 kJ/mol), which explains the stability of the individual isomers under normal conditions [24]. This high energy barrier also necessitates the use of catalysts or specific reaction conditions to facilitate isomerization [23] [24].

Green Chemistry Approaches

The development of environmentally friendly methods for dimethylvinphos synthesis represents an important direction in modern organophosphate chemistry [18] [21]. Green chemistry approaches aim to reduce the environmental impact of production processes while maintaining or improving efficiency and product quality [21].

One significant green chemistry strategy involves the replacement of traditional volatile organic compounds (VOCs) with eco-friendly solvents [18]. Solvents such as 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) have been successfully employed in organophosphate synthesis, reducing environmental impact while often improving reaction yields [18]. These solvents belong to lower toxicity classes and present reduced environmental hazards compared to conventional alternatives [18] [21].

The application of catalytic methods that operate under milder conditions represents another important green chemistry approach [20]. By enabling reactions to proceed efficiently at lower temperatures and pressures, these methods reduce energy consumption and minimize the formation of byproducts [20] [29]. For instance, copper-catalyzed coupling reactions can be performed under air and in the absence of additives or ligands, significantly simplifying the process and reducing waste generation [10].

Green Chemistry ApproachEnvironmental BenefitProcess ImprovementImplementation Challenge
Eco-friendly SolventsReduced VOC emissionsImproved yields (10-20%)Solvent recovery systems
Catalytic ProcessesLower energy consumptionMilder conditionsCatalyst cost and recovery
One-pot ProceduresWaste reductionFewer isolation stepsProcess control complexity
Phosphorylation without CCl4Elimination of ozone-depleting substancesSafer operationAlternative reagent efficiency

The direct phosphorylation of cellulosic materials using phosphoric acid and urea in water represents a promising green approach that could be adapted for organophosphate synthesis [29]. This method avoids the use of organic solvents and toxic reagents, operating under relatively mild conditions [29]. Similar principles could be applied to develop greener synthetic routes for dimethylvinphos [29] [21].

Another significant green chemistry innovation is the development of solvent-free or minimal-solvent reaction conditions [18] [29]. These approaches not only reduce the environmental impact associated with solvent use but also often lead to more efficient processes with higher atom economy [29]. For instance, solid-phase modification methods have been successfully applied to phosphorylation reactions, providing an environmentally friendly route with high efficiency [29].

The replacement of traditional chlorinating agents like carbon tetrachloride with more environmentally benign alternatives represents an important green chemistry objective in organophosphate synthesis [31]. Carbon tetrachloride is an ozone-depleting substance with significant environmental concerns [31]. Alternative chlorinating agents or entirely different activation strategies for phosphite reagents are being explored to eliminate the need for such harmful chemicals [31] [29].

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Exact Mass

329.938229 g/mol

Monoisotopic Mass

329.938229 g/mol

Heavy Atom Count

18

UNII

849G62JOM2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Wikipedia

Dimethylvinphos

Use Classification

Agrochemicals -> Pesticides

Dates

Modify: 2023-08-15

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